molecular formula C10H11NO3 B1275508 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid CAS No. 412924-90-4

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Cat. No.: B1275508
CAS No.: 412924-90-4
M. Wt: 193.2 g/mol
InChI Key: FZXIFTMHVUISOO-UHFFFAOYSA-N
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Description

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Precursor Applications

  • A study reported the synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, a derivative of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, and its transformation into phthalide–carboxamide-bearing systems using novel methodologies (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).

Antioxidant and Pharmacological Properties

  • Research on 4-oxo-4H-1-benzopyran-3-carboxylic acids and derivatives, which are structurally related to this compound, highlighted their significant pharmacological activities (Yoshimasa et al., 1981).

Synthesis of Key Intermediates for Medicinal Compounds

  • The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for antihypertensive agents like Nebivolol, was studied, showcasing the importance of this compound derivatives in medicinal chemistry (Xin-zhi, 2007).

Developments in Synthetic Chemistry

  • Advances in the synthesis of 4-arylcoumarins, which are chemically related to this compound, have been explored, highlighting the significance of these compounds in organic and medicinal chemistry (Jung, Kim, Yun, & Han, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Biochemical Analysis

Biochemical Properties

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as promoting cell growth and differentiation . At high doses, it can exhibit toxic or adverse effects, such as inducing cell death or causing tissue damage. The threshold effects observed in these studies highlight the importance of carefully controlling the dosage of this compound to achieve the desired biological outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. For example, it may affect the production of certain amino acids or nucleotides by altering the activity of enzymes involved in their biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound within tissues can also affect its overall biological activity, as it may preferentially accumulate in certain tissues or organs.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function . This compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and other nuclear processes.

Properties

IUPAC Name

4-amino-2,3-dihydrochromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-10(9(12)13)5-6-14-8-4-2-1-3-7(8)10/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXIFTMHVUISOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402277
Record name 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412924-90-4
Record name 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412924-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.